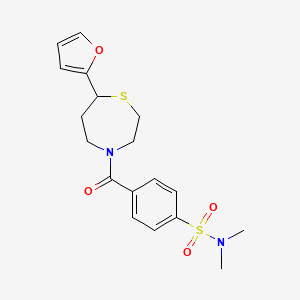
4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide, also known as FTY720, is a synthetic sphingosine analogue that has been extensively studied for its potential therapeutic applications. FTY720 is a prodrug that is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate, which acts as a potent agonist of sphingosine-1-phosphate receptors.
Wirkmechanismus
4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide-phosphate acts as a potent agonist of sphingosine-1-phosphate receptors, which are G protein-coupled receptors that are involved in various cellular processes, including cell survival, proliferation, migration, and differentiation. This compound-phosphate binds to sphingosine-1-phosphate receptors on lymphocytes, causing their sequestration in lymph nodes and preventing their migration to inflammatory sites. This leads to a reduction in the number of inflammatory cells in affected tissues, resulting in a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including modulation of immune responses, inhibition of angiogenesis, and induction of apoptosis in cancer cells. This compound has been shown to reduce the number of circulating lymphocytes, particularly T cells, by inducing their sequestration in lymph nodes. This leads to a reduction in the number of inflammatory cells in affected tissues, resulting in a decrease in inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, including its well-characterized mechanism of action, high potency, and specificity for sphingosine-1-phosphate receptors. However, this compound has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for 4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide research, including the development of new formulations and delivery methods, the identification of new therapeutic targets, and the evaluation of its potential in combination with other drugs. This compound has shown promising results in preclinical studies for the treatment of various diseases, and further research is needed to determine its clinical efficacy and safety.
Synthesemethoden
4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with α-bromoacetophenone to form 2-(2-bromoacetophenylthio)aniline, which is then reacted with furan-2-carbaldehyde to form 7-(furan-2-yl)-1,4-thiazepane-4-carbaldehyde. This intermediate is then reacted with N,N-dimethylbenzenesulfonamide and sodium triacetoxyborohydride to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. This compound has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor effects, making it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
4-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-19(2)26(22,23)15-7-5-14(6-8-15)18(21)20-10-9-17(25-13-11-20)16-4-3-12-24-16/h3-8,12,17H,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYKJVUITFSNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2900621.png)
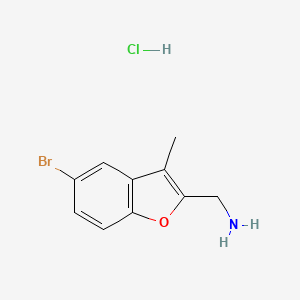
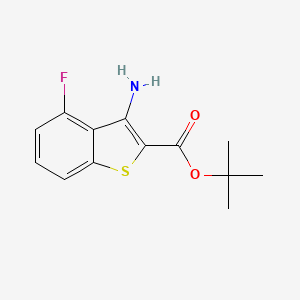
![N-(3-chlorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2900625.png)
![Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2900629.png)
![1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one](/img/structure/B2900630.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2900633.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2900634.png)
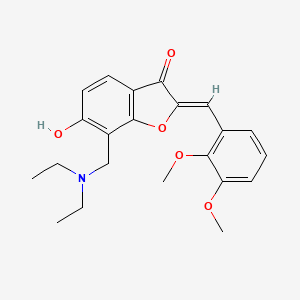
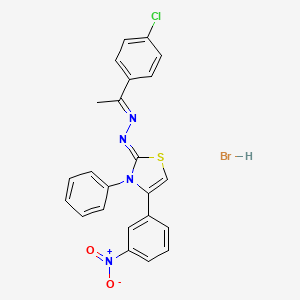
![2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2900638.png)
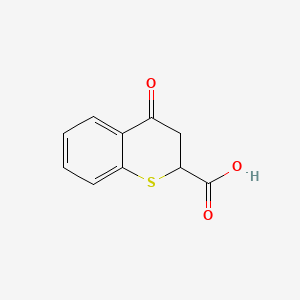
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2900641.png)